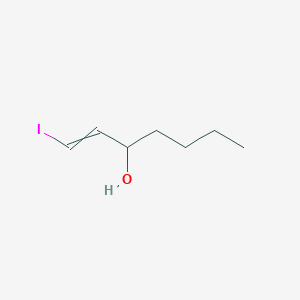
1-Iodohept-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodohept-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a double bond, and a hydroxyl group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodohept-1-en-3-ol can be synthesized through a multi-step process starting from ethyl (Z)-β-iodoacrylate. The synthesis involves the following steps :
Preparation of Ethyl (Z)-β-iodoacrylate: This involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid, followed by purification.
Reduction and Hydrolysis: The ethyl (Z)-β-iodoacrylate is then reduced using diisobutylaluminum hydride in anhydrous dichloromethane at -78°C. The resulting product is hydrolyzed to yield (Z)-1-iodohept-1-en-3-ol.
Industrial Production Methods:
Chemical Reactions Analysis
1-Iodohept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of heptanol derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
1-Iodohept-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-iodohept-1-en-3-ol exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The iodine atom and the double bond make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Iodohept-1-en-3-ol can be compared with other similar compounds such as:
1-Iodohex-1-en-3-ol: Similar structure but with a shorter carbon chain.
1-Iodohept-1-en-2-ol: Differing in the position of the hydroxyl group.
1-Bromohept-1-en-3-ol: Similar structure but with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity compared to its bromine or chlorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
Properties
CAS No. |
138102-06-4 |
|---|---|
Molecular Formula |
C7H13IO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-iodohept-1-en-3-ol |
InChI |
InChI=1S/C7H13IO/c1-2-3-4-7(9)5-6-8/h5-7,9H,2-4H2,1H3 |
InChI Key |
RZZWGTYQTFSVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















